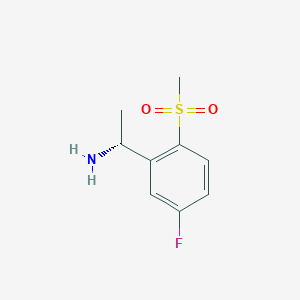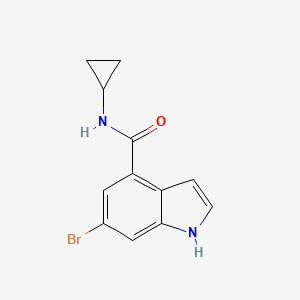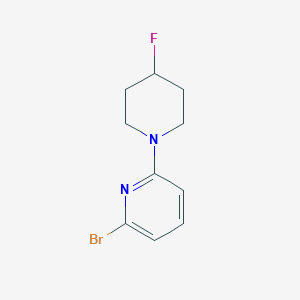
4-(Cyclobutylmethoxy)-3-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclobutylmethoxy)-3-(trifluoromethyl)aniline is an organic compound characterized by the presence of a cyclobutylmethoxy group and a trifluoromethyl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclobutylmethoxy)-3-(trifluoromethyl)aniline typically involves multiple steps:
Formation of the Cyclobutylmethoxy Intermediate: This step involves the reaction of cyclobutylmethanol with a suitable halogenating agent (e.g., thionyl chloride) to form cyclobutylmethyl chloride.
Nucleophilic Substitution: The cyclobutylmethyl chloride is then reacted with 3-(trifluoromethyl)aniline in the presence of a base (e.g., sodium hydride) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclobutylmethoxy)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the nitro group (if present) to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aniline nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, 4-(Cyclobutylmethoxy)-3-(trifluoromethyl)aniline is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
The compound’s structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development. Its trifluoromethyl group is known to enhance metabolic stability and bioavailability.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have been investigated for their anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 4-(Cyclobutylmethoxy)-3-(trifluoromethyl)aniline exerts its effects depends on its interaction with molecular targets. The trifluoromethyl group can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity to enzymes or receptors. The cyclobutylmethoxy group may provide steric hindrance, influencing the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)aniline: Lacks the cyclobutylmethoxy group, making it less sterically hindered.
4-(Cyclobutylmethoxy)aniline: Does not have the trifluoromethyl group, affecting its electronic properties.
4-(Methoxy)-3-(trifluoromethyl)aniline: Similar but with a methoxy group instead of a cyclobutylmethoxy group, influencing its steric and electronic characteristics.
Uniqueness
4-(Cyclobutylmethoxy)-3-(trifluoromethyl)aniline is unique due to the combination of the cyclobutylmethoxy and trifluoromethyl groups. This combination imparts distinct steric and electronic properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H14F3NO |
|---|---|
Molecular Weight |
245.24 g/mol |
IUPAC Name |
4-(cyclobutylmethoxy)-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)10-6-9(16)4-5-11(10)17-7-8-2-1-3-8/h4-6,8H,1-3,7,16H2 |
InChI Key |
RJQJNAQOEQXXHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)COC2=C(C=C(C=C2)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















